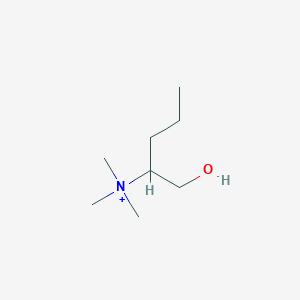
1-Hydroxy-N,N,N-trimethylpentan-2-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-N,N,N-trimethylpentan-2-aminium is a quaternary ammonium compound with the molecular formula C8H19NO. It is known for its surfactant properties and is commonly used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxy-N,N,N-trimethylpentan-2-aminium can be synthesized through the reaction of 1-bromo-N,N,N-trimethylpentan-2-aminium with sodium hydroxide. The reaction typically occurs in an aqueous medium at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the compound is produced using a continuous flow reactor to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-N,N,N-trimethylpentan-2-aminium undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products
Oxidation: Formation of 1-oxo-N,N,N-trimethylpentan-2-aminium.
Reduction: Formation of N,N,N-trimethylpentan-2-amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-Hydroxy-N,N,N-trimethylpentan-2-aminium has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. The molecular targets include cell membranes and proteins, where it can alter their properties and functions.
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxy-N,N,N-trimethylpropan-2-aminium
- 1-Hydroxy-N,N,N-trimethylbutan-2-aminium
- 1-Hydroxy-N,N,N-trimethylhexan-2-aminium
Uniqueness
1-Hydroxy-N,N,N-trimethylpentan-2-aminium is unique due to its specific chain length, which provides an optimal balance between hydrophilic and hydrophobic properties. This makes it particularly effective as a surfactant and phase transfer catalyst compared to its shorter or longer chain analogs.
Properties
CAS No. |
112077-17-5 |
|---|---|
Molecular Formula |
C8H20NO+ |
Molecular Weight |
146.25 g/mol |
IUPAC Name |
1-hydroxypentan-2-yl(trimethyl)azanium |
InChI |
InChI=1S/C8H20NO/c1-5-6-8(7-10)9(2,3)4/h8,10H,5-7H2,1-4H3/q+1 |
InChI Key |
YQDAPMJYKVSMNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CO)[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one](/img/structure/B14296283.png)
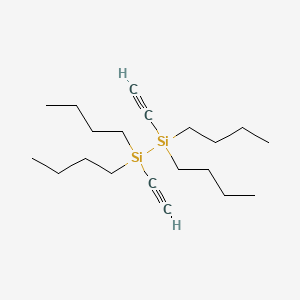

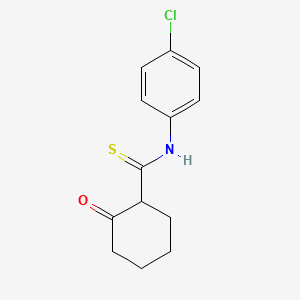
![4,4'-[Naphthalene-2,6-diylbis(oxy)]diphenol](/img/structure/B14296308.png)
![N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide](/img/structure/B14296322.png)
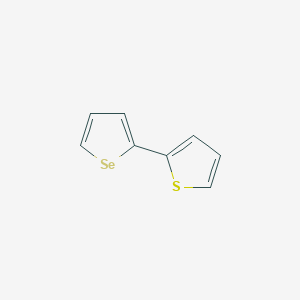
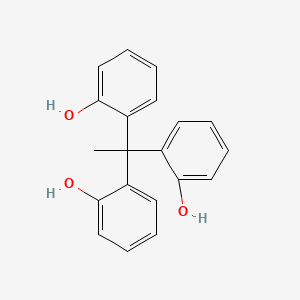
![3,6-Dimethyloctahydrocyclopenta[b]pyran](/img/structure/B14296350.png)
![1-[3-(Trifluoromethyl)anilino]butan-2-one](/img/structure/B14296358.png)
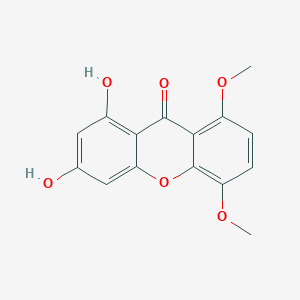
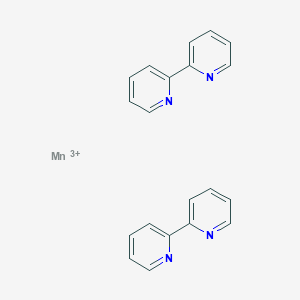
![3-[(Benzyloxy)methyl]-3-methyloxetane](/img/structure/B14296375.png)
![1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate](/img/structure/B14296377.png)
